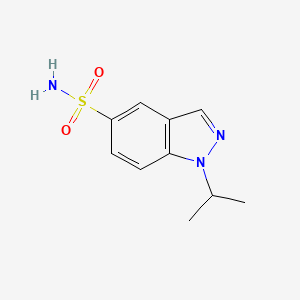

1-(propan-2-yl)-1H-indazole-5-sulfonamide

Vue d'ensemble

Description

“1-(propan-2-yl)-1H-indazole-5-sulfonamide” is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a sulfonamide group and an isopropyl group . Indazoles are found in many natural products and drugs, and sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would consist of an indazole ring, which is a bicyclic compound containing two nitrogen atoms, attached to a sulfonamide group and an isopropyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on the conditions and the reagents used. The indazole ring and the sulfonamide group can participate in various reactions. For example, the indazole ring can undergo electrophilic substitution, and the sulfonamide group can undergo hydrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Applications De Recherche Scientifique

Synthesis and Characterization

- The development of efficient strategies for synthesizing sulfonamide compounds, including those related to "1-(propan-2-yl)-1H-indazole-5-sulfonamide", has been a significant area of research. Studies have described methods for synthesizing sulfonamide derivatives with potential cytotoxic activities against cancer cell lines. For instance, one study focused on synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, showcasing their cytotoxic activity against various cancer cell lines (Gómez-García et al., 2017).

Biological Activities

- Research into sulfonamide-containing 1,2,3-triazoles through click reactions has highlighted their antibacterial properties against common bacterial strains. Such studies demonstrate the potential of these compounds in developing new antibacterial agents (Kaushik et al., 2020).

- Another study presented the synthesis of novel cyclic sulfonamides through Diels-Alder reactions, underscoring their potential as histamine H3 receptor antagonists, which could have implications for developing new therapeutic agents (Greig et al., 2001).

Anticancer Evaluation

- The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines has been documented. Such compounds exhibit moderate activity, indicating their potential in anticancer drug development (Salinas-Torres et al., 2022).

Antimalarial and COVID-19 Applications

- Sulfonamides have also been investigated for their antimalarial properties and as potential COVID-19 treatments. Computational calculations and molecular docking studies have been employed to explore the reactivity and biological activity of sulfonamide derivatives, providing insights into their mechanism of action against malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Mécanisme D'action

Target of Action

The primary target of 1-(propan-2-yl)-1H-indazole-5-sulfonamide is currently under investigation . It is known that similar compounds have been investigated for their interaction with enzymes such as ezh2 , a histone H3-lysine 27 (H3K27) methyltransferase, which plays a critical role in regulating gene expression .

Mode of Action

Based on the structure and similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and leading to changes in cellular processes .

Biochemical Pathways

If the compound acts on ezh2 as suggested, it could potentially affect the methylation of histone h3 at lysine 27, a key process in the regulation of gene expression . This could have downstream effects on various cellular processes, including cell growth and differentiation .

Result of Action

If the compound acts as an inhibitor of EZH2, it could potentially lead to changes in gene expression patterns, affecting various cellular processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-propan-2-ylindazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEZORUMFKQJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

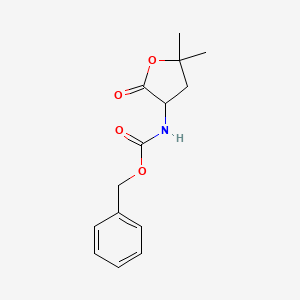

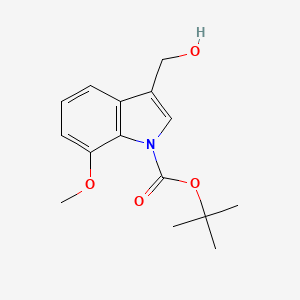

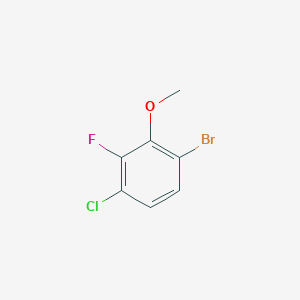

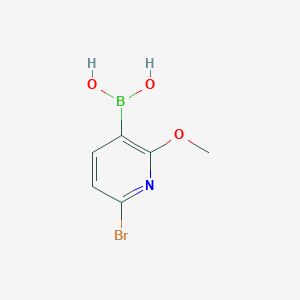

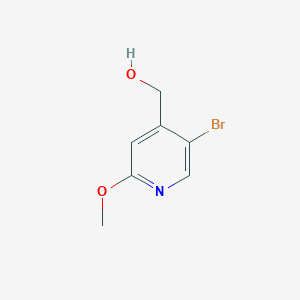

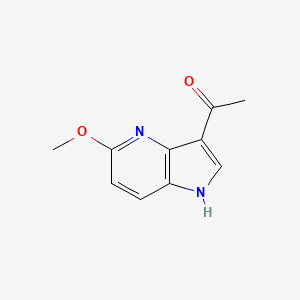

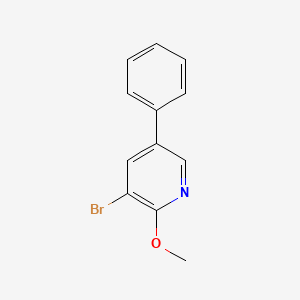

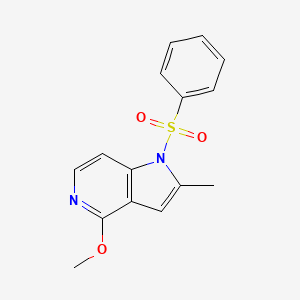

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.